2-Chloro-4-iodo-6-methoxy-phenylamine
Description
2-Chloro-4-iodo-6-methoxy-phenylamine is a halogenated aromatic amine with a benzene core substituted at positions 2 (chloro), 4 (iodo), and 6 (methoxy), with an amine group at position 1.
Properties
Molecular Formula |
C7H7ClINO |
|---|---|
Molecular Weight |
283.49 g/mol |
IUPAC Name |
2-chloro-4-iodo-6-methoxyaniline |
InChI |
InChI=1S/C7H7ClINO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3 |
InChI Key |
ZZORYQWLNRHPKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-6-methoxy-phenylamine typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-Chloro-4-iodo-6-nitrobenzene, is reduced to the corresponding amine using reducing agents like iron powder and hydrochloric acid . Another approach involves the direct iodination of 2-Chloro-6-methoxy-phenylamine using iodine and an oxidizing agent .
Industrial Production Methods
Industrial production of 2-Chloro-4-iodo-6-methoxy-phenylamine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-6-methoxy-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like iron powder, tin(II) chloride, or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-4-iodo-6-methoxy-phenylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-6-methoxy-phenylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways . For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact molecular targets and pathways involved vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Structural and Electronic Features
Substituent Effects
- Chloro Group : Present in 3-chloro-N-phenyl-phthalimide () and 4,6-dichloro-5-methoxypyrimidine (), chloro is electron-withdrawing. In the target compound, the 2-chloro substituent may deactivate the benzene ring toward electrophilic substitution while directing incoming reagents to specific positions .
- Iodo Group : Absent in the evidence compounds, iodine’s large size and polarizability could enhance halogen bonding (e.g., I···N interactions) and alter solubility compared to chloro analogs.
- Methoxy Group : Found in 4,6-dichloro-5-methoxypyrimidine () and 2-(4-hydroxy-3-methoxyphenyl)-ethylamine hydrochloride (), methoxy’s electron-donating nature may counterbalance electron withdrawal from halogens, affecting the amine’s basicity .
- Amine Group : Direct attachment to the benzene ring (as in the target) contrasts with aliphatic amines like 2-(4-hydroxy-3-methoxyphenyl)-ethylamine (). The target’s aniline-derived amine is less basic than aliphatic amines but more reactive in electrophilic aromatic substitution .
Molecular Weight and Physical Properties
*Calculated based on substituent atomic masses.
Crystallography and Solid-State Interactions
- In 4,6-dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
